molecular formula C21H27N3O2S2 B4836724 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide

4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide

Cat. No. B4836724
M. Wt: 417.6 g/mol
InChI Key: RCAONZSVAOZFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, also known as BZP, is a synthetic compound that has been studied for its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide acts as a dopamine and serotonin reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in the release of dopamine and serotonin, which can result in feelings of euphoria and increased energy. 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide also acts as a non-selective monoamine agonist, which means that it can stimulate the release of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide can also cause pupil dilation, muscle tension, and tremors. In addition, 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide in lab experiments is that it can be easily synthesized and is relatively inexpensive. 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide has also been found to exhibit psychoactive properties, which makes it a useful research tool for studying the effects of neurotransmitters on the brain. However, one limitation of using 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high doses and can cause adverse physiological effects. Therefore, caution must be taken when using 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide in lab experiments.

Future Directions

There are several future directions for the study of 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to study the long-term effects of 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide on the brain and body. Additionally, the development of new analogs of 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide with improved pharmacological properties is an area of interest for future research.

Scientific Research Applications

4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit psychoactive properties and has been used as a research tool to study the effects of serotonin and dopamine on the brain. 4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

4-benzyl-N-[4-(ethylsulfamoyl)phenyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-2-22-28(25,26)20-10-8-19(9-11-20)23-21(27)24-14-12-18(13-15-24)16-17-6-4-3-5-7-17/h3-11,18,22H,2,12-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAONZSVAOZFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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